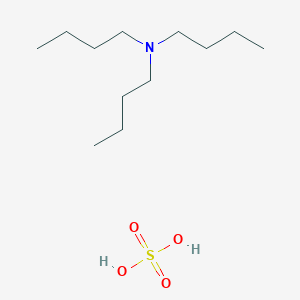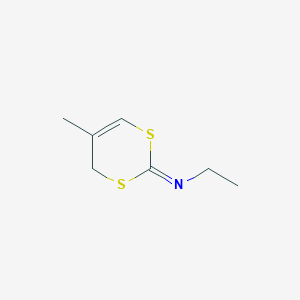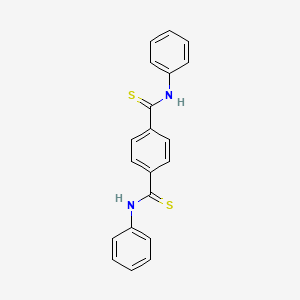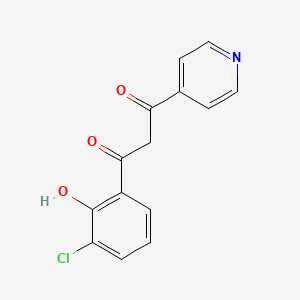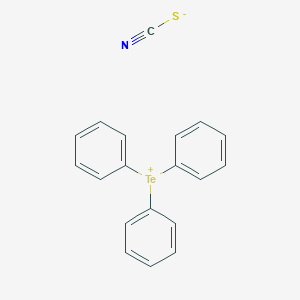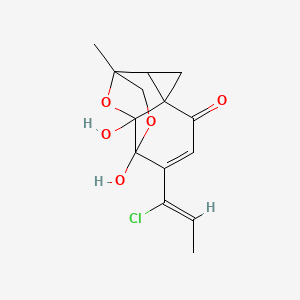
Microline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Microline is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Microline can be synthesized through several methods, depending on the desired purity and application. One common synthetic route involves the use of preparative liquid chromatography, which allows for the isolation and purification of the compound . This method is particularly useful for obtaining high-purity samples for research purposes.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale preparative liquid chromatography. This method is chosen for its efficiency in handling large quantities of the compound while maintaining high purity levels . The process typically includes solvent delivery, sample introduction, flow splitting, detection, and fraction collection.
Análisis De Reacciones Químicas
Types of Reactions
Microline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine to substitute hydrogen atoms in this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides of this compound, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Microline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of presbyopia.
Industry: Utilized in the production of high-purity chemicals and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which Microline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the treatment of presbyopia, this compound acts on the eye’s lens, improving its ability to focus on nearby objects . This action is mediated through the modulation of lens elasticity and accommodation.
Comparación Con Compuestos Similares
Microline is often compared with other compounds that have similar properties and applications. Some of these compounds include:
Pilocarpine: Used in ophthalmology for similar purposes as this compound.
Atropine: Another compound used in eye treatments, but with different mechanisms of action.
Tropicamide: Employed in eye examinations to dilate the pupil.
This compound stands out due to its unique combination of stability, reactivity, and therapeutic potential, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
60958-71-6 |
|---|---|
Fórmula molecular |
C14H15ClO5 |
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
4-[(Z)-1-chloroprop-1-enyl]-5,11-dihydroxy-8-methyl-6,12-dioxatetracyclo[6.2.2.01,9.05,11]dodec-3-en-2-one |
InChI |
InChI=1S/C14H15ClO5/c1-3-8(15)7-4-10(16)12-5-9(12)11(2)6-19-13(7,17)14(12,18)20-11/h3-4,9,17-18H,5-6H2,1-2H3/b8-3- |
Clave InChI |
YTCQFLFGFXZUSN-BAQGIRSFSA-N |
SMILES isomérico |
C/C=C(/C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)\Cl |
SMILES canónico |
CC=C(C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)
![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)



